N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide
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Overview
Description
N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Amidation: The final step involves the reaction of the sulfonylated benzofuran with butyric acid or its derivatives under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide
- N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)propionamide
Uniqueness
N-(2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)butyramide is unique due to its specific combination of the benzofuran ring and the sulfonyl butyramide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-6-7-22(24)23(19-8-9-20-18(13-19)12-17(5)27-20)28(25,26)21-11-15(3)14(2)10-16(21)4/h8-13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXODIHDHRHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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